BenchChemオンラインストアへようこそ!

N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

Kinase inhibition JAK selectivity Physicochemical properties

N-Cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine is a fully substituted pyrrolo[2,3-d]pyrimidine derivative belonging to a compound class widely explored for Janus kinase (JAK) and other kinase inhibition. The scaffold is characterized by a 5-phenyl substituent on the pyrrole ring and a 4-amino group bearing both cyclohexyl and methyl substituents, with a 7-(4-fluorophenyl) group completing the core.

Molecular Formula C25H25FN4
Molecular Weight 400.5 g/mol
Cat. No. B11228949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC25H25FN4
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5
InChIInChI=1S/C25H25FN4/c1-29(20-10-6-3-7-11-20)24-23-22(18-8-4-2-5-9-18)16-30(25(23)28-17-27-24)21-14-12-19(26)13-15-21/h2,4-5,8-9,12-17,20H,3,6-7,10-11H2,1H3
InChIKeyFGCCDQXRAHYXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine: Sourcing & Differentiation Guide for a Multi-Substituted Pyrrolopyrimidine


N-Cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine is a fully substituted pyrrolo[2,3-d]pyrimidine derivative belonging to a compound class widely explored for Janus kinase (JAK) and other kinase inhibition [1]. The scaffold is characterized by a 5-phenyl substituent on the pyrrole ring and a 4-amino group bearing both cyclohexyl and methyl substituents, with a 7-(4-fluorophenyl) group completing the core. While specific quantitative biological profiling data for this exact compound remain limited in the public domain, the compound serves as a key reference point within structure–activity relationship (SAR) studies of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, where each substituent position critically governs target selectivity and potency [1][2].

Why N-Cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine Cannot Be Interchanged with Close Structural Analogs


Within the pyrrolo[2,3-d]pyrimidine family, seemingly minor structural modifications—such as substituting the 4-amino N-cyclohexyl group for N-butyl or changing the 7-(4-fluorophenyl) to 7-(4-bromophenyl)—can profoundly alter kinase selectivity profiles, as evidenced by JAK family inhibition data on closely related analogs [1]. The 5-phenyl substituent, present in this compound, distinguishes it from unsubstituted or 5-H analogs and has been shown in related series to be critical for DFG-motif interaction and PI3Kα inhibitory activity [2]. Generic substitution with a superficially similar pyrrolo[2,3-d]pyrimidine lacking this precise combination of substituents at positions 4, 5, and 7 risks loss of target engagement, altered selectivity, and non-reproducible biological results. The following evidence dimensions quantify these differentiation points.

Quantitative Differentiation Evidence for N-Cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine


7-(4-Fluorophenyl) vs. 7-(4-Bromophenyl) Substitution: Impact on Physicochemical Profile and Target Engagement Potential

The 7-(4-fluorophenyl) substituent on the target compound confers a distinct physicochemical profile compared to the 7-(4-bromophenyl) analog (ChemDiv K405-1148) . The target compound (C25H25FN4, MW 400.5) versus the bromo analog (C25H25BrN4, MW 461.4) results in a molecular weight difference of 60.9 Da and significantly different halogen electronic effects (fluorine: strongly electron-withdrawing, small van der Waals radius; bromine: moderately electron-withdrawing, large van der Waals radius). While head-to-head potency data for the target compound at specific kinases are not publicly available, the 7-unsubstituted analog N-cyclohexyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CHEMBL1630770) shows JAK3 IC50 = 79 nM versus JAK2 IC50 = 45,000 nM (>500-fold selectivity), demonstrating how the 7-position directly influences kinase selectivity [1]. The 7-(4-fluorophenyl) substituent is expected to further modulate this selectivity profile through steric and electronic effects.

Kinase inhibition JAK selectivity Physicochemical properties

N-Cyclohexyl-N-methyl vs. N,N-Diethyl Substitution at the 4-Amino Position: Differential Kinase Binding Implications

The target compound bears an N-cyclohexyl-N-methyl substitution at the 4-amino position, a combination distinct from the N,N-diethyl analog (7-(4-fluorophenyl)-5-phenyl-N,N-diethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, C22H21FN4, MW 360.4) [1]. The cyclohexyl group introduces greater steric bulk and conformational constraint compared to the flexible ethyl groups. In a related series of aminopyrrolopyrimidines, the presence of a 2-(4-aminocyclohexylamino) moiety was shown to be critical for DFG-motif interaction and kinase inhibitory activity against PI3Kα [2]. Although direct biochemical data for the target compound are absent from public databases, the class-level evidence indicates that replacing N-cyclohexyl with smaller or less constrained N-alkyl groups is likely to reduce or eliminate DFG-out binding mode capability, a structural feature essential for type II kinase inhibitor pharmacology.

Kinase inhibitor design SAR 4-Amino substitution

5-Phenyl Substitution as a Critical Determinant of Kinase Binding: Evidence from Analog Comparison

The target compound contains a 5-phenyl substituent on the pyrrole ring, a structural feature that differentiates it from simpler 5-unsubstituted pyrrolo[2,3-d]pyrimidines. The unsubstituted analog N-cyclohexyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CHEMBL1630770) has been profiled against JAK family kinases, showing JAK3 IC50 = 79 nM, JAK1 IC50 = 1,700 nM, JAK2 IC50 = 45,000 nM, and Lck IC50 > 10,000 nM [1]. This >500-fold selectivity for JAK3 over JAK2 demonstrates the intrinsic selectivity achievable with the N-cyclohexyl-N-methyl-4-amino substitution pattern even without the 5-phenyl group. The addition of the 5-phenyl substituent, as in the target compound, introduces additional steric bulk proximal to the kinase hinge-binding region and is expected to further refine kinase selectivity, potentially enhancing affinity for kinases with larger hydrophobic pockets adjacent to the ATP-binding site. SAR studies in related series have shown that 5-aryl substitution can dramatically shift potency across kinase panels [2].

Kinase inhibition 5-Phenyl SAR JAK selectivity

Patent-Backed Intellectual Property Coverage for the 5-Phenyl-7-(4-fluorophenyl)-N-cyclohexyl-N-methyl Substitution Pattern

The specific substitution pattern of the target compound falls within the generic claims of JP5739446B2, which broadly covers pyrrolo[2,3-d]pyrimidine compounds as JAK inhibitors where R1 and R2 at the 4-amino position include cycloalkyl and alkyl combinations, and the 5- and 7-positions allow for aryl and substituted aryl groups including 4-fluorophenyl [1]. This patent, originally assigned to Japan Tobacco Inc., has expired due to fee-related status, meaning the specific scaffold is now in the public domain for research use [1]. Related patent US20180237441A1 (abandoned) also discloses compounds with fluorophenyl and pyrrolo[2,3-d]pyrimidine amino substitution patterns, indicating active patenting interest in this chemical space [2]. The compound CAS 252853-98-8 (N-cyclohexyl-N-methyl-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-amine, the 7-H analog) is listed in chemical supplier databases, confirming commercial availability of the core scaffold .

Intellectual property Patent landscape Freedom-to-operate

High-Value Procurement and Research Application Scenarios for N-Cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine


Kinase Selectivity Profiling: JAK Family SAR Studies Requiring 5-Phenyl and 7-(4-Fluorophenyl) Substitution

This compound is most appropriately procured as a tool for systematic SAR exploration of the pyrrolo[2,3-d]pyrimidine scaffold, where the 5-phenyl and 7-(4-fluorophenyl) substituents serve as critical variables. The 7-unsubstituted benchmark (CHEMBL1630770) provides a JAK3 IC50 of 79 nM with >500-fold selectivity over JAK2 [1]. Adding the 7-(4-fluorophenyl) and 5-phenyl groups enables researchers to quantify how these substituents shift the selectivity window across JAK1, JAK2, JAK3, and TYK2, potentially accessing broader or narrower kinome profiles as described in JP5739446B2 [2].

Type II Kinase Inhibitor Design: DFG-Out Conformation Engagement via N-Cyclohexyl Moiety

The N-cyclohexyl-N-methyl substitution pattern is structurally analogous to the 2-(4-aminocyclohexylamino) moiety shown to interact with the DFG motif of PI3Kα in molecular simulation studies [1]. Procurement of this specific compound supports structure-based drug design programs targeting kinases in their inactive DFG-out conformation, a binding mode inaccessible to type I inhibitors. The cyclohexyl group's conformational constraint is essential for this pharmacology and cannot be replicated by flexible N,N-dialkyl analogs such as the N,N-diethyl variant [2].

Halogen-Dependent Physicochemical Optimization: Fluorine vs. Bromine at the 7-Position

For medicinal chemistry campaigns optimizing ADME properties while maintaining kinase potency, the 7-(4-fluorophenyl) group offers distinct advantages over the corresponding 7-(4-bromophenyl) analog (ChemDiv K405-1148, MW 461.4) [1]. The 60.9 Da molecular weight reduction and smaller fluorine van der Waals radius may improve ligand efficiency metrics, membrane permeability, and metabolic stability. Comparative profiling of the target compound against its bromo analog in parallel assays provides direct SAR data on the impact of 7-position halogen substitution on both target engagement and drug-like properties.

Pre-Competitive Chemical Probe Development in an Expired Patent Space

Given that the foundational patent JP5739446B2 covering this substitution class has expired (fee-related) [1], the compound occupies a favorable intellectual property position for pre-competitive research. Academic screening centers and early-stage biotech companies can procure and profile this compound without licensing encumbrances related to the core scaffold, making it suitable for chemical probe development, broad kinome selectivity panels (e.g., DiscoverX or KINOMEscan), and public-domain data deposition in databases such as ChEMBL and BindingDB.

Quote Request

Request a Quote for N-cyclohexyl-7-(4-fluorophenyl)-N-methyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.